1,3-Bis(3,4-dimethoxyphenyl)propan-2-one
Description
1,3-Bis(3,4-dimethoxyphenyl)propan-2-one is a symmetric diarylketone featuring two 3,4-dimethoxyphenyl groups attached to the central carbonyl group. The 3,4-dimethoxy substituents are pharmacologically significant, as seen in curcumin analogs and spasmolytic agents, suggesting possible bioactivity for this compound .
Properties
CAS No. |
6704-25-2 |
|---|---|
Molecular Formula |
C19H22O5 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,3-bis(3,4-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C19H22O5/c1-21-16-7-5-13(11-18(16)23-3)9-15(20)10-14-6-8-17(22-2)19(12-14)24-4/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
SCKCUJAVKIVTSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)CC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3,4-dimethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of 1,3-Bis(3,4-dimethoxyphenyl)propan-2-one may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3,4-dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1,3-Bis(3,4-dimethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Bis(3,4-dimethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3,4-Dimethoxyphenyl)propan-2-one
- Structure : Single 3,4-dimethoxyphenyl group attached to propan-2-one.
- Molecular Formula : C₁₁H₁₄O₃; MW: 194.23 .
- Applications: Key intermediate in synthesizing spasmolytic agents like 1,3-disubstituted 3,4-dihydroisoquinolines and amides (e.g., 2-amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide) .
- Pharmacology : Derivatives exhibit smooth muscle relaxant and anti-inflammatory effects, mimicking mebeverine and papaverine .
1,3-Bis(4-bromophenyl)-2-propanone
- Structure : Two 4-bromophenyl groups attached to propan-2-one.
- Molecular Formula : C₁₅H₁₂Br₂O; MW: 376.07 .
- Applications : Primarily used as a chemical reagent (purity >99%) .
Curcumin Analogs (TMC and DMCHC)
- Structure : β-Diketone backbone with 3,4-dimethoxyphenyl groups.
- Molecular Formula :
- Pharmacology : Potent DNMT1 inhibitors with improved metabolic stability over curcumin. The β-diketone moiety is critical for enzyme inhibition .
- Key Differences : Extended conjugation and diketone structure differentiate these from propan-2-one derivatives, influencing bioavailability and target specificity.
3-(3,4-Dimethoxyphenyl)pentan-2-one
- Structure : Pentan-2-one backbone with a single 3,4-dimethoxyphenyl group.
- Molecular Formula : C₁₃H₁₈O₃; MW: 222.28 .
- Applications : Pharmaceutical intermediate; longer alkyl chain may enhance lipophilicity compared to propan-2-one derivatives .
Structural and Functional Comparison Table
Pharmacological and Industrial Relevance
- Spasmolytic Potential: Derivatives of mono-aryl propan-2-one exhibit smooth muscle relaxation, suggesting the bis-aryl compound could amplify this effect through increased receptor affinity .
- Chemical Stability: The bis-aryl structure may improve metabolic stability compared to mono-substituted analogs, addressing issues like rapid in vivo degradation seen in curcuminoids .
Biological Activity
1,3-Bis(3,4-dimethoxyphenyl)propan-2-one, also known by its CAS number 6704-25-2, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
1,3-Bis(3,4-dimethoxyphenyl)propan-2-one features two 3,4-dimethoxyphenyl groups attached to a propan-2-one backbone. The presence of methoxy groups enhances the compound's lipophilicity, which may facilitate better membrane penetration and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 314.38 g/mol |
| CAS Number | 6704-25-2 |
The biological activity of 1,3-bis(3,4-dimethoxyphenyl)propan-2-one is thought to involve several mechanisms:
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress.
- Antimicrobial Properties : Research suggests potential antimicrobial effects against various bacterial strains. The compound's structure may facilitate interactions with microbial membranes or essential metabolic pathways.
- Neurotransmitter Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. This interaction could be attributed to its structural similarity to known neurotransmitters.
Antioxidant Activity
A study evaluated the antioxidant capacity of various bis-substituted phenyl compounds, including 1,3-bis(3,4-dimethoxyphenyl)propan-2-one. The results indicated a significant reduction in free radical formation in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Antimicrobial Activity
In a comparative study on antimicrobial agents, 1,3-bis(3,4-dimethoxyphenyl)propan-2-one demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used in the study .
Neuropharmacological Effects
Research focusing on the neuropharmacological profile of similar compounds indicated that they could modulate serotonin and dopamine receptors. This suggests that 1,3-bis(3,4-dimethoxyphenyl)propan-2-one might have implications in treating mood disorders or neurodegenerative diseases .
Comparative Analysis with Related Compounds
The biological activities of 1,3-bis(3,4-dimethoxyphenyl)propan-2-one can be compared with other structurally similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
